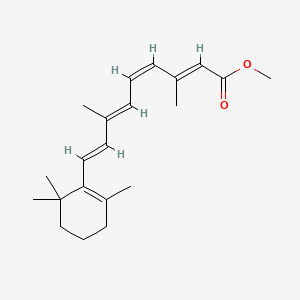
11-cis-rétinoïque acide méthyle ester
Vue d'ensemble
Description
11-cis-Retinoic Acid Methyl Ester is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a crucial role in the visual cycle, particularly in the regeneration of visual pigments in the retina. It is a key component in the biochemistry of vision, facilitating the conversion of light into visual signals .
Applications De Recherche Scientifique
11-cis-Retinoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids.
Biology: Studied for its role in the visual cycle and its interaction with opsins.
Medicine: Investigated for potential therapeutic uses in treating retinal diseases and certain cancers.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its retinoid activity
Mécanisme D'action
Target of Action
The primary target of 11-cis-Retinoic Acid Methyl Ester, also known as (11cis)-O~15~-Methylretinoic acid, is the retinoic acid receptors (RARs). These receptors are part of the nuclear receptor family and play crucial roles in regulating gene expression .
Mode of Action
The compound interacts with its targets, the RARs, by binding to them. This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor. The RARs then bind to retinoic acid response elements in the promoters of different genes, influencing their expression .
Biochemical Pathways
The compound affects the retinoid signaling pathway. This pathway plays a key role in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s interaction with RARs influences the expression of genes involved in these processes.
Pharmacokinetics
They can also be stored in the body in relatively high levels
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of processes regulated by the retinoid signaling pathway. These effects include influencing cell differentiation and proliferation, immune response, and visual processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability can be affected by light, heat, oxygen, moisture, and pH . Additionally, the compound’s action can be influenced by the individual’s diet, as vitamin A must be acquired from the diet
Analyse Biochimique
Biochemical Properties
11-cis-Retinoic Acid Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the visual cycle, a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal, the inherent visual chromophore indispensable for vision . The enzymes that metabolize Vitamin A to retinoic acid include retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Cellular Effects
11-cis-Retinoic Acid Methyl Ester influences various cellular processes. It plays a crucial role in cell differentiation, gene expression, and cellular metabolism . It is known to regulate the expression of target genes via activation of nuclear retinoid receptors .
Molecular Mechanism
The molecular mechanism of 11-cis-Retinoic Acid Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into 11-cis-retinal, a light-sensitive molecule, and into all-trans retinoic acid .
Metabolic Pathways
11-cis-Retinoic Acid Methyl Ester is involved in the retinoid cycle, a metabolic pathway that regenerates 11-cis-retinal . This pathway involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
11-cis-Retinoic Acid Methyl Ester is transported and distributed within cells and tissues. It is likely to interact with transporters or binding proteins, affecting its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid Methyl Ester typically involves the isomerization of all-trans-retinoic acid to 11-cis-retinoic acid, followed by esterification. One common method includes the use of palladium nitrate as a catalyst to transform 11-cis-tretinoin into all-trans tretinoin, which is then esterified .
Industrial Production Methods: Industrial production of 11-cis-Retinoic Acid Methyl Ester often employs large-scale chemical synthesis techniques. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The esterification step is critical and is usually carried out under acidic conditions to facilitate the formation of the methyl ester .
Analyse Des Réactions Chimiques
Types of Reactions: 11-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to 11-cis-retinaldehyde.
Reduction: Formation of 11-cis-retinol.
Isomerization: Conversion between cis and trans forms.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as RDH5.
Reduction: Involves dehydrogenases like RDH8 and RDH12.
Isomerization: Can be catalyzed by light or specific enzymes
Major Products:
11-cis-Retinaldehyde: A key intermediate in the visual cycle.
11-cis-Retinol: Another important retinoid in vision.
Comparaison Avec Des Composés Similaires
All-trans-Retinoic Acid: Another form of retinoic acid with different isomerization properties.
11-cis-Retinaldehyde: Directly involved in the visual cycle.
11-cis-Retinol: A precursor in the synthesis of 11-cis-retinaldehyde
Uniqueness: 11-cis-Retinoic Acid Methyl Ester is unique due to its specific role in the visual cycle and its ability to isomerize between cis and trans forms. This property is crucial for its function in vision, distinguishing it from other retinoids that may not participate directly in the visual process .
Propriétés
IUPAC Name |
methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JIWRVPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858369 | |
| Record name | (11cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25428-67-5 | |
| Record name | (11cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


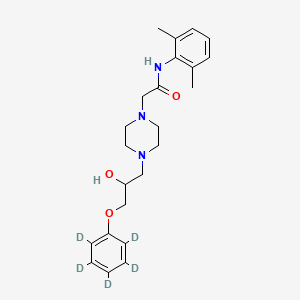
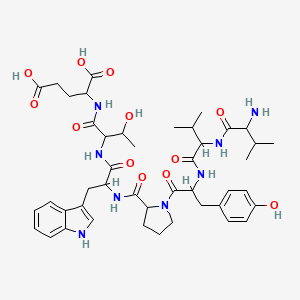

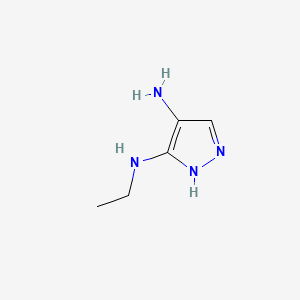
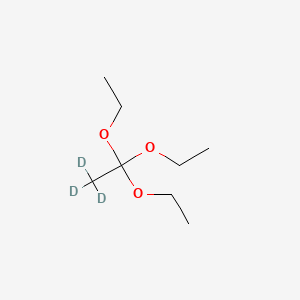
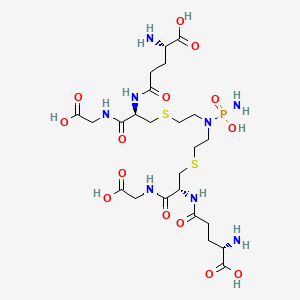
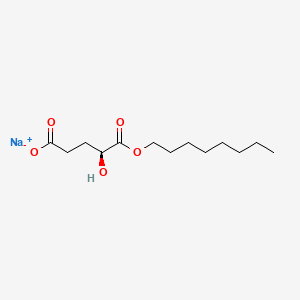
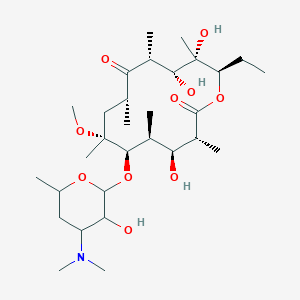
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)
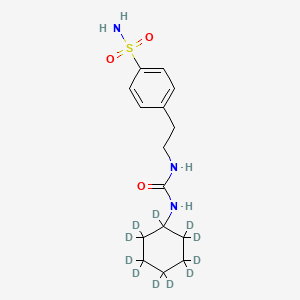
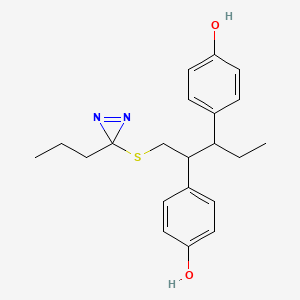
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
